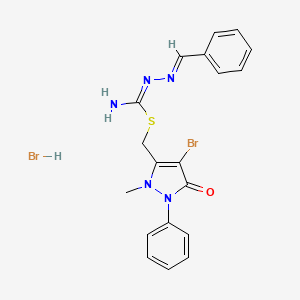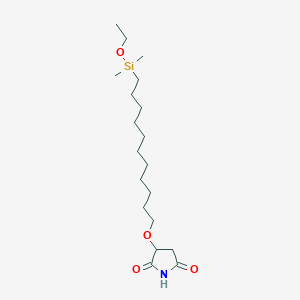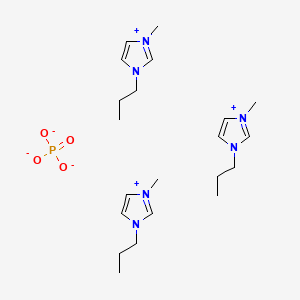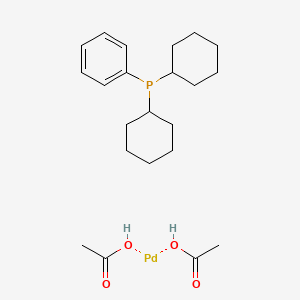![molecular formula C24H45N6O4P B6313917 1-Butyl-3-methylimidazolium phosphate; 99% [BMlM] [PO4] CAS No. 817574-92-8](/img/structure/B6313917.png)
1-Butyl-3-methylimidazolium phosphate; 99% [BMlM] [PO4]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Butyl-3-methylimidazolium phosphate, commonly known as [BMIM][PO4], is an ionic liquid that has been studied extensively in recent years due to its potential applications in a variety of scientific fields. Its unique properties make it an attractive choice for many research projects, as it is non-volatile, non-flammable, and has a low melting point. Additionally, it is highly soluble in both polar and non-polar solvents and is relatively inexpensive.
科学研究应用
[BMIM][PO4] has been studied extensively for its potential applications in a variety of scientific fields. It has been used as a solvent for the extraction of metals and organic compounds, as well as for the synthesis of polymers-based materials. Additionally, it has been used as a catalyst in the synthesis of organic compounds, and as a medium for the storage and transport of energy. It has also been used in the study of biological systems, as it is non-toxic and biocompatible.
作用机制
The mechanism of action of [BMIM][PO4] is not yet fully understood. However, it is believed that its unique properties, such as its high solubility in both polar and non-polar solvents, its low melting point, and its non-flammable nature, allow it to interact with a variety of substrates. Additionally, its ionic nature allows it to form strong electrostatic interactions with other molecules, which can facilitate the transport of substrates across biological membranes.
Biochemical and Physiological Effects
The biochemical and physiological effects of [BMIM][PO4] are not yet fully understood. However, it has been shown to have a variety of effects on biological systems, including the inhibition of the enzyme adenosine deaminase, the inhibition of the enzyme acetylcholinesterase, and the inhibition of the enzyme lipoxygenase. Additionally, it has been shown to have anti-inflammatory and antioxidant properties.
实验室实验的优点和局限性
The use of [BMIM][PO4] in laboratory experiments has several advantages. It is non-volatile, non-flammable, and has a low melting point, making it an ideal choice for a variety of experiments. Additionally, it is highly soluble in both polar and non-polar solvents, making it ideal for the extraction of metals and organic compounds. Furthermore, it is relatively inexpensive and is non-toxic and biocompatible.
However, there are some limitations to the use of [BMIM][PO4] in laboratory experiments. For example, its ionic nature makes it prone to hydrolysis and can limit its shelf life. Additionally, its high solubility can make it difficult to separate from other compounds, and its low melting point can make it difficult to handle.
未来方向
The potential applications of [BMIM][PO4] are vast, and there are many possible future directions for its use. For example, it could be used in the development of new materials, such as polymers or nanomaterials. Additionally, it could be used as a medium for the storage and transport of energy. It could also be used in the development of new drugs and therapies, as it has been shown to have anti-inflammatory and antioxidant properties. Furthermore, it could be used in the study of biological systems, as it is non-toxic and biocompatible. Finally, it could be used in the development of new catalysts, as its unique properties make it an ideal choice for a variety of reactions.
合成方法
The synthesis of [BMIM][PO4] is relatively simple and can be achieved through a two-step process. The first step involves the reaction of 1-butyl-3-methylimidazole (BMIM) with phosphoryl chloride (POCl3) in a 1:1 molar ratio. This reaction results in the formation of 1-butyl-3-methylimidazolium chloride (BMIMCl). The second step involves the reaction of BMIMCl with anhydrous potassium phosphate (K3PO4) in a 1:1 molar ratio, which results in the formation of [BMIM][PO4].
属性
IUPAC Name |
1-butyl-3-methylimidazol-3-ium;phosphate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C8H15N2.H3O4P/c3*1-3-4-5-10-7-6-9(2)8-10;1-5(2,3)4/h3*6-8H,3-5H2,1-2H3;(H3,1,2,3,4)/q3*+1;/p-3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWIICCMMNLMQMY-UHFFFAOYSA-K |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C[N+](=C1)C.CCCCN1C=C[N+](=C1)C.CCCCN1C=C[N+](=C1)C.[O-]P(=O)([O-])[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H45N6O4P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Butyl-3-methylimidazolium phosphate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![Bis-[3-(2-triethoxysilylethyl)tolyl]polysulfide, 95%](/img/structure/B6313877.png)






![1-Butyl-2,3-dimethylimidazolium diethyleneglycolmonomethylethersulfate, 98% [BDiMIM] [MDEGSO4]](/img/structure/B6313918.png)